molecular formula C15H16N2O4 B2882345 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea CAS No. 1788770-63-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea

Cat. No.: B2882345
CAS No.: 1788770-63-7
M. Wt: 288.303
InChI Key: WATTUQHGYCHJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea is an organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety and a furan ring linked through a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate:

    Preparation of the Furan Intermediate:

    Coupling Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and yields.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a different position of the furan ring.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-3-yl)propan-2-yl)urea: Contains a thiophene ring instead of a furan ring.

Uniqueness:

    Structural Features: The combination of benzo[d][1,3]dioxole and furan rings linked through a urea bridge is unique.

    Reactivity: Exhibits distinct reactivity patterns compared to similar compounds, making it valuable for specific applications.

This comprehensive overview highlights the significance of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea in various scientific and industrial fields. Its unique structure and reactivity make it a compound of interest for further research and development.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features. The combination of the benzo[d][1,3]dioxole moiety with a furan-substituted propan-2-yl group suggests various biological activities, particularly in anti-inflammatory and analgesic domains.

Chemical Structure

The compound's chemical structure is characterized by the following features:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for its ability to interact with biological targets.
  • Furan ring : Contributes to the compound's reactivity and potential pharmacological properties.
  • Urea linkage : Often associated with biological activity, particularly in drug design.

The molecular formula is C17H16N4O4C_{17}H_{16}N_{4}O_{4}, and its molecular weight is approximately 340.33 g/mol .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzodioxole have shown high selectivity as cyclooxygenase (COX) inhibitors, which play a critical role in inflammation pathways. In particular, certain derivatives demonstrated up to 86% inhibition of edema within the first hour of administration compared to standard drugs like sodium diclofenac .

Analgesic Effects
The analgesic properties of related compounds have been documented, showing protective effects in pain models. The inhibition of inflammatory mediators such as interleukin-1 beta (IL-1β) further supports the analgesic potential of these compounds .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

Structural Feature Biological Activity
Benzo[d][1,3]dioxole moietyEnhances interaction with COX enzymes
Furan substitutionIncreases reactivity and binding affinity
Urea linkageCritical for analgesic and anti-inflammatory effects

Case Studies

Several studies have explored the biological activities of related compounds:

  • Cyclooxygenase Inhibition :
    • A series of synthesized compounds were evaluated for their COX inhibitory activity, revealing that specific substitutions on the benzodioxole core significantly enhance their efficacy .
  • Antimicrobial Properties :
    • Compounds linked to benzodioxole have shown promising antimicrobial activities against various bacterial strains, suggesting potential applications in treating infections .
  • Antioxidant Activity :
    • Some derivatives have been tested for antioxidant properties, indicating that modifications to the benzodioxole structure can lead to enhanced radical scavenging capabilities .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(furan-3-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(6-11-4-5-19-8-11)16-15(18)17-12-2-3-13-14(7-12)21-9-20-13/h2-5,7-8,10H,6,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATTUQHGYCHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.